molecular formula C14H19BO4 B1612781 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 882678-82-2

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1612781
M. Wt: 262.11 g/mol
InChI Key: NQQYCIXJSGDYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is C13H19BBrNO3. It has a triclinic crystal structure with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)°, V = 738.71 (6) Å3, Z = 2 .


Chemical Reactions Analysis

This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature .

Scientific Research Applications

“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a type of boronic acid derivative. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki coupling reaction .

    Organic Synthesis

    • Boronic acids and their derivatives are often used as reagents in organic synthesis. They can participate in various types of reactions, including Suzuki coupling, which is a type of carbon-carbon bond-forming reaction .
    • In the Suzuki coupling reaction, boronic acids react with organohalides in the presence of a palladium catalyst and a base to form biaryl compounds .

    Fluorescent Probes

    • Some boronic acid derivatives can act as fluorescent probes. They can bind to certain molecules and emit fluorescence, which can be detected and measured .

    Borylation

    • This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Borylation is a process that introduces a boron atom into a molecule and is a key step in many organic synthesis reactions .

    Hydroboration

    • It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Hydroboration is a reaction that adds a boron atom and a hydrogen atom across a carbon-carbon double bond .

    Diels-Alder Reaction

    • It is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .
    • The Diels-Alder reaction is a method used to form six-membered rings in organic chemistry .

    Fluorescent Probes and Analytical Reagents

    • It can also serve as fluorescent probes and analytical reagents .
    • As a fluorescent probe, it can bind to certain molecules and emit fluorescence, which can be detected and measured .

    Coupling with Aryl Iodides

    • This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • This reaction is a key step in the synthesis of many complex organic molecules .

    Asymmetric Hydroboration

    • It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Asymmetric hydroboration is a powerful tool for the synthesis of chiral molecules .

    Diels-Alder Reaction

    • It is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene .
    • The Diels-Alder reaction is a method used to form six-membered rings in organic chemistry .

    Analytical Reagents

    • It can also serve as analytical reagents .
    • As an analytical reagent, it can be used to detect or quantify another substance .

    Synthesis of Complex Organic Molecules

    • This compound can be used in the synthesis of complex organic molecules .
    • The ability to form carbon-carbon bonds is a key step in the synthesis of many complex organic molecules .

    Pharmaceutical Research

    • Boronic acids and their derivatives have found applications in pharmaceutical research .
    • They can be used in the synthesis of drug molecules and in the development of new therapeutic agents .

Safety And Hazards

This compound is highly flammable and can produce flammable or ignitable gases when in contact with water . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-10(12(16)17)7-6-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYCIXJSGDYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619456
Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

882678-82-2
Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.